molecular formula C12H10F4O3 B1403224 Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate CAS No. 870823-14-6

Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate

Cat. No. B1403224
M. Wt: 278.2 g/mol
InChI Key: FWGBNSDWDWDOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799818B2

Procedure details

Potassium ethyl malonate (10.2 g, 60 mmol), MgCl2 (6.3 g, 66 mmol), and triethylamine (28 ml, 200 mmol) were suspended in dry ethyl acetate (200 ml) and heated to 40° C. for 15 hr. A solution of 2-fluoro-5-trifluoromethylbenzoyl chloride (10 g, 44.1 mmol) in ethyl acetate (40 ml) was dropped in slowly (in about one hour). After another hour, the mixture was treated with 2N HCl (200 ml). The organic layer was washed with 0.5 N HCl 2×, 5% K2CO3 2×, brine 2×, and dried over Na2SO4. Evaporation of the solvent and vacuum drying afforded ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate as a pale yellow oil. NMR (500 MHz, CDCl3) δ: 1.25 (t, J=7.4 Hz, 3H); 1.32*; 4.00 (d, JF-H=3 Hz, 2H); 4.21 (q, J=7.4 Hz, 2H); 5.8*; 7.22*; 7.29 (t, J=10.3 Hz, 1H); 7.66*; 7.82 (br, 1H); 8.14*; 8.24 (d, J=6.4 Hz, 1H). Enol form* exists in about 35%.
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=O.[K+].[Mg+2].[Cl-].[Cl-].C(N(CC)CC)C.[F:21][C:22]1[CH:30]=[CH:29][C:28]([C:31]([F:34])([F:33])[F:32])=[CH:27][C:23]=1C(Cl)=O.Cl>C(OCC)(=O)C>[F:21][C:22]1[CH:23]=[CH:27][C:28]([C:31]([F:32])([F:33])[F:34])=[CH:29][C:30]=1[C:3](=[O:5])[CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC.[K+]
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Step Three
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=C(C=C1)C(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After another hour
WASH
Type
WASH
Details
The organic layer was washed with 0.5 N HCl 2×, 5% K2CO3 2×, brine 2×
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and vacuum
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C(F)(F)F)C(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.